

An In-depth Technical Guide to the Spectroscopic Data of Tinospinoside C

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Tinospinoside C**, a diterpenoid glycoside isolated from Tinospora sinensis. The information presented herein is intended to assist researchers in the identification, characterization, and further development of this natural product.

Spectroscopic Data

The structural elucidation of **Tinospinoside C** and related compounds is achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. Below are the key spectroscopic data presented in a structured format.

1.1. Mass Spectrometry (MS) Data

High-resolution mass spectrometry, typically using electrospray ionization (HR-ESI-MS), is employed to determine the elemental composition and exact mass of **Tinospinoside C**.



Parameter	Value
Molecular Formula	C27H36O12
Molecular Weight	552.6 g/mol
Ionization Mode	Negative or Positive ESI
Observed m/z	[M-H] ⁻ or [M+H] ⁺ , [M+Na] ⁺

Note: The exact m/z value would be determined experimentally with high precision (e.g., to four decimal places).

1.2. Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data are crucial for determining the connectivity and stereochemistry of **Tinospinoside C**. The following tables provide representative chemical shifts for the aglycone and glycosyl moieties of a closely related diterpenoid glycoside from Tinospora sinensis, which serves as a reference for the structural class of **Tinospinoside C**.[1]

Table 1: ¹H NMR Spectroscopic Data (representative)[1]

Position	δH (ppm), J (Hz)
Aglycone Moiety	
1	
2	
3	
Glycosyl Moiety	
1'	
2'	



Table 2: 13C NMR Spectroscopic Data (representative)[1]

Position	δC (ppm)
Aglycone Moiety	
1	
2	
3	
Glycosyl Moiety	
1'	
2'	

Note: The specific chemical shifts for **Tinospinoside C** should be determined from its dedicated structural elucidation publication.

Experimental Protocols

The following sections detail the typical methodologies used for the isolation and spectroscopic analysis of **Tinospinoside C**.

2.1. Isolation of Tinospinoside C

A general protocol for the isolation of diterpenoid glycosides from Tinospora sinensis involves the following steps:

- Extraction: The dried and powdered plant material (e.g., stems) is extracted with a suitable solvent, such as methanol or ethanol, at room temperature or under reflux.
- Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.



- Chromatography: The n-butanol fraction, which is typically rich in glycosides, is subjected to multiple chromatographic steps for purification. These may include:
 - Column Chromatography: Using silica gel, Sephadex LH-20, or other stationary phases with a gradient elution system.
 - Preparative High-Performance Liquid Chromatography (HPLC): For final purification of the isolated compounds.

2.2. Spectroscopic Analysis

2.2.1. Mass Spectrometry

High-resolution mass spectra are typically acquired on a liquid chromatography-mass spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source and an Orbitrap or Time-of-Flight (TOF) mass analyzer.

- Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
- Instrumentation: A high-resolution LC-ESI-MS system.
- Ionization Source Parameters (Typical):

Capillary Voltage: 3.5-4.5 kV

Drying Gas (N₂): Flow rate of 8-12 L/min

Drying Gas Temperature: 300-350 °C

Nebulizer Pressure: 30-45 psi

Mass Range: m/z 100-1500

Data Acquisition: Full scan mode for both positive and negative ionization.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy



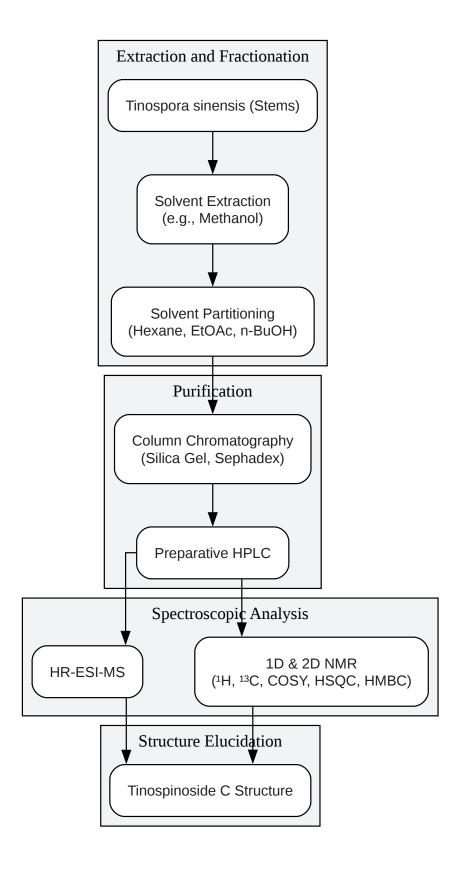
1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

- Sample Preparation: The purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CD₃OD, DMSO-d₆, or C₅D₅N).
- Instrumentation: A high-field NMR spectrometer.
- Reference: Tetramethylsilane (TMS) is used as an internal standard ($\delta = 0.00$ ppm).
- Data Acquisition: Standard pulse sequences are used for acquiring ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra.

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of **Tinospinoside C**.





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Figure 1. Experimental workflow for the isolation and structural elucidation of **Tinospinoside C**.



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References

- 1. researchgate.net [researchgate.net]
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